molecular formula C14H12N4OS B12304178 4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12304178
M. Wt: 284.34 g/mol
InChI Key: BBHVPNNKIMWBFP-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a pyridine ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methoxybenzohydrazide with pyridine-2-carboxylic acid hydrazide in the presence of a suitable cyclizing agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions, followed by neutralization and purification to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: Used in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Chemical Biology: Employed in the development of chemical probes for studying biological pathways.

    Material Science: Utilized in the synthesis of coordination polymers and metal-organic frameworks.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing enzyme activity. The methoxyphenyl group can participate in hydrophobic interactions, while the pyridine ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole: Lacks the thiol group, which may affect its reactivity and biological activity.

    4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-amine:

    4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-ol: Features a hydroxyl group, which can influence its solubility and reactivity.

Uniqueness

The presence of the thiol group in 4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol imparts unique reactivity, particularly in forming disulfide bonds and coordinating with metal ions. This makes it distinct from its analogs and valuable in specific applications, such as enzyme inhibition and metal coordination studies.

Properties

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

4-(3-methoxyphenyl)-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H12N4OS/c1-19-11-6-4-5-10(9-11)18-13(16-17-14(18)20)12-7-2-3-8-15-12/h2-9H,1H3,(H,17,20)

InChI Key

BBHVPNNKIMWBFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NNC2=S)C3=CC=CC=N3

Origin of Product

United States

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